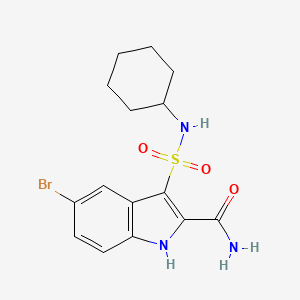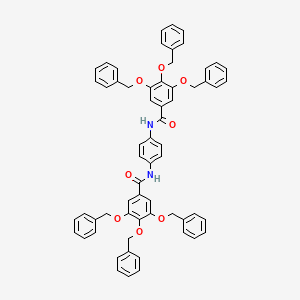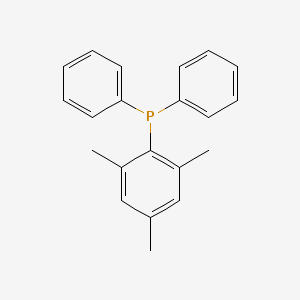
Mesityldiphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesityldiphenylphosphine is a tertiary phosphine compound with the chemical formula C21H21P. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a diphenylphosphine moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique steric and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The mesityl and phenyl groups can be substituted under specific conditions.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents and nucleophiles are often used.
Coordination: Transition metal salts such as palladium chloride are typical reagents.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Mesityldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Lacks the steric bulk of the mesityl group, leading to different reactivity and selectivity.
Dimesitylphenylphosphine: Contains two mesityl groups, providing even greater steric hindrance.
Trimesitylphosphine: Features three mesityl groups, further increasing steric effects.
Uniqueness: Mesityldiphenylphosphine is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications. Its mesityl group provides sufficient steric bulk to influence reactivity without overly hindering coordination .
Propriétés
Formule moléculaire |
C21H21P |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
diphenyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clé InChI |
KHRUDYGVHDZXEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
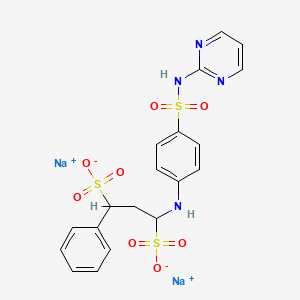
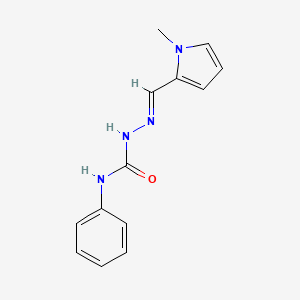
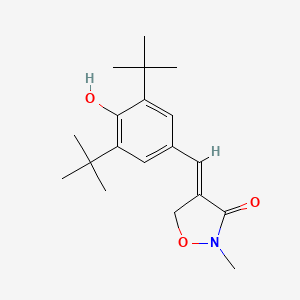
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
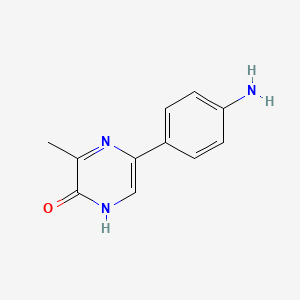
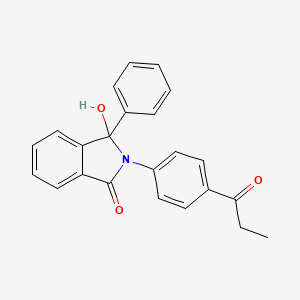

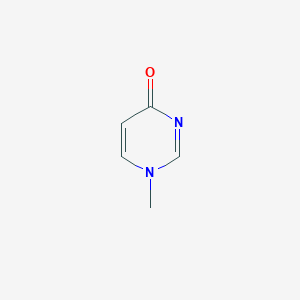
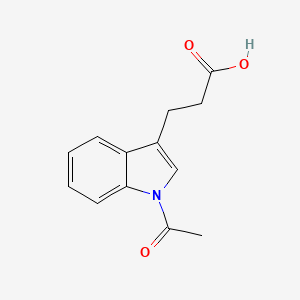
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
